N-(3-chloro-4-fluorobenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide
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Description
N-(3-chloro-4-fluorobenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17ClFN5O and its molecular weight is 373.82. The purity is usually 95%.
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Biological Activity
N-(3-chloro-4-fluorobenzyl)-5-((4-ethylphenyl)amino)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound notable for its unique molecular structure and potential biological activities. This compound features a triazole ring, a carboxamide group, and halogen substituents that may enhance its interaction with biological targets. The molecular formula is C18H17ClFN5O, and it has a molecular weight of 373.82 g/mol. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The presence of both chlorine and fluorine atoms in its structure can enhance its polarity and bioavailability, potentially leading to improved efficacy in therapeutic applications.
Key Mechanisms:
- Enzyme Inhibition: The compound has shown potential in inhibiting various enzymes that are crucial for disease progression.
- Receptor Modulation: It may interact with specific receptors involved in signaling pathways related to inflammation and cancer.
Therapeutic Applications
Research indicates that this compound could be beneficial in several therapeutic areas:
- Antitumor Activity: Preliminary studies suggest that it may possess antitumor properties by inhibiting cancer cell proliferation.
- Antimicrobial Properties: Similar compounds have demonstrated antimicrobial effects, indicating potential applications in treating infections.
- Neuroprotective Effects: The compound's ability to cross the blood-brain barrier suggests it could have applications in neurodegenerative diseases.
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with structurally similar compounds reveals its unique advantages:
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-Amino-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide | Contains a fluorobenzyl group; lacks chlorine | Antimicrobial properties |
3-Amino-N-(5-Fluoro-2-Methylphenyl)-4-Morpholino-1H-Indazole | Morpholino group instead of ethylphenyl | Antitumor activity |
5-Amino-N-(3-acetylphenyl)-1H-triazole | Acetyl instead of chloro and fluoro groups | Potential anticancer effects |
The unique halogenation pattern in this compound may enhance its selectivity and potency compared to these derivatives.
Study 1: Antitumor Activity
In a study examining the antitumor effects of triazole derivatives, this compound was tested against various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Study 2: Neuroprotective Properties
Another study investigated the neuroprotective effects of this compound in a scopolamine-induced Alzheimer's disease model. Administration of the compound led to improved cognitive function in treated mice compared to control groups. Mechanistic investigations revealed that the compound inhibited oxidative stress markers and modulated neuroinflammatory responses.
Properties
CAS No. |
1291858-09-7 |
---|---|
Molecular Formula |
C18H17ClFN5O |
Molecular Weight |
373.82 |
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-5-(4-ethylanilino)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C18H17ClFN5O/c1-2-11-3-6-13(7-4-11)22-17-16(23-25-24-17)18(26)21-10-12-5-8-15(20)14(19)9-12/h3-9H,2,10H2,1H3,(H,21,26)(H2,22,23,24,25) |
InChI Key |
CRFDCTRDHICSSF-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)NC2=NNN=C2C(=O)NCC3=CC(=C(C=C3)F)Cl |
solubility |
not available |
Origin of Product |
United States |
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